molecular formula C7H4FIN2 B1452409 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190320-05-8

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1452409
CAS No.: 1190320-05-8
M. Wt: 262.02 g/mol
InChI Key: RBDCZRMXOBAKSM-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both fluorine and iodine substituents on a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives using reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination . The reaction conditions often include the use of solvents like dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine may involve scalable halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in optimizing reaction parameters and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-fluoro-3-azido-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases and other enzymes. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets.

Biological Activity

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a pyrrole ring fused to a pyridine ring, with fluorine and iodine substituents that enhance its biological activity. This article explores the biological activities associated with this compound, focusing on its mechanism of action, efficacy against various cancer types, and synthesis methods.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these receptors can lead to reduced tumor growth and progression.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as a potent inhibitor of FGFR1, FGFR2, and FGFR3. In vitro studies have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory potential against these targets .
  • Induction of Apoptosis : It has been shown to induce apoptosis in breast cancer cell lines, suggesting its utility in targeted cancer therapies .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which may contribute to its therapeutic profile .

Biological Activity Data

The following table summarizes the biological activities and effects observed with this compound:

Activity Description Reference
FGFR Inhibition Potent inhibition of FGFR1, FGFR2, FGFR3 with IC50 values ranging from 7 nM to 712 nM
Cell Proliferation Inhibition Significant reduction in proliferation of breast cancer cell lines
Apoptosis Induction Induces apoptosis in cancer cells
Anti-inflammatory Effects Exhibits anti-inflammatory properties in various assays
CYP1A2 Inhibition Potential role in drug metabolism through inhibition of CYP1A2

Case Studies

Several studies have highlighted the efficacy of this compound as a therapeutic agent:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of various breast cancer cell lines (e.g., 4T1) and induced apoptosis. The findings suggest its potential as a lead compound for further development in cancer therapy .
  • Inhibition of Fibroblast Growth Factor Receptors : Research indicated that derivatives of this compound effectively inhibit FGFRs implicated in tumorigenesis. The study reported promising results with nanomolar IC50 values against multiple FGFR isoforms .
  • Evaluation as an Immunomodulator : Another study explored the immunomodulatory effects of related pyrrolo[2,3-b]pyridine derivatives targeting Janus Kinase 3 (JAK3), showcasing their potential in treating immune-related diseases .

Synthesis Methods

The synthesis of this compound can be accomplished through various chemical methodologies:

  • Stepwise Synthesis : Involves protecting the nitrogen atom followed by halogenation reactions to introduce fluorine and iodine at specific positions on the pyrrole ring.
  • Cross-Coupling Reactions : Utilizes Suzuki or other cross-coupling techniques to form carbon-carbon bonds necessary for constructing the pyrrolopyridine framework .

Properties

IUPAC Name

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCZRMXOBAKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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